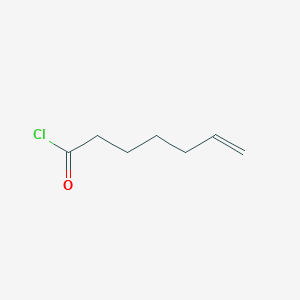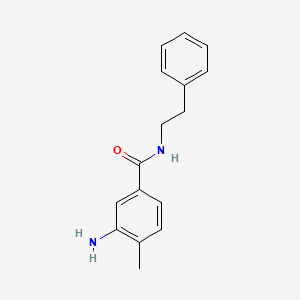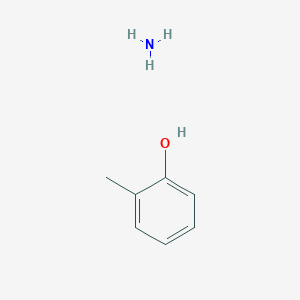
Ammonium o-cresolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium o-cresolate, also known as o-cresol ammonium salt, is an organic compound with the molecular formula C7H9NO. It is derived from o-cresol, which is a type of phenol where a methyl group is substituted at the ortho position relative to the hydroxyl group. This compound is commonly used in various chemical processes and has significant industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium o-cresolate can be synthesized through the reaction of o-cresol with ammonium hydroxide. The reaction typically involves mixing o-cresol with an aqueous solution of ammonium hydroxide under controlled temperature and pressure conditions. The reaction proceeds as follows:
C7H8O+NH4OH→C7H9NO+H2O
Industrial Production Methods
In industrial settings, the production of phenol, 2-methyl-, ammonium salt often involves large-scale reactors where o-cresol and ammonium hydroxide are continuously fed into the system. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or crystallization processes to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ammonium o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Ammonium o-cresolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacture of resins, plastics, and other industrial products.
作用机制
The mechanism of action of phenol, 2-methyl-, ammonium salt involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The ammonium group in the compound can also facilitate ionic interactions with other molecules, enhancing its reactivity and specificity in certain reactions.
相似化合物的比较
Ammonium o-cresolate can be compared with other similar compounds such as:
Phenol, 4-methyl- (p-cresol): Similar structure but with the methyl group at the para position.
Phenol, 3-methyl- (m-cresol): Similar structure but with the methyl group at the meta position.
Phenol, 2-chloro-: Similar structure but with a chlorine atom instead of a methyl group at the ortho position.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the ammonium group, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
67674-51-5 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC 名称 |
azane;2-methylphenol |
InChI |
InChI=1S/C7H8O.H3N/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;1H3 |
InChI 键 |
DWVIDWKFWSIFIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1O.N |
相关CAS编号 |
95-48-7 (Parent) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![TERT-BUTYL (1S)-1-(CYCLOHEXYLMETHYL)-2-[METHOXY(METHYL)AMINO]-2-OXOETHYLCARBAMATE](/img/structure/B8572617.png)
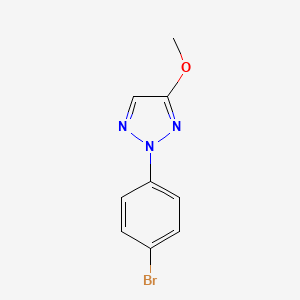
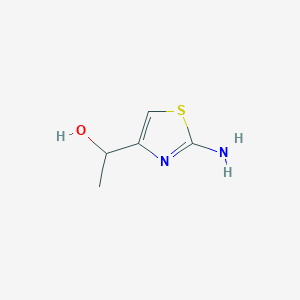
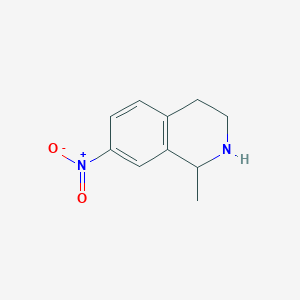
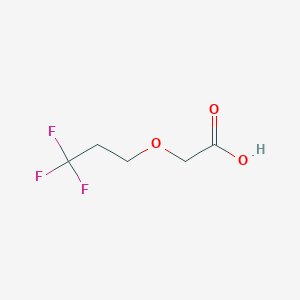
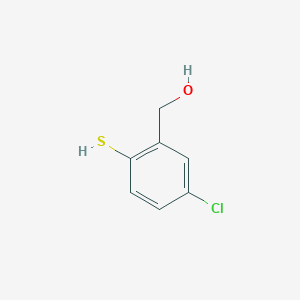
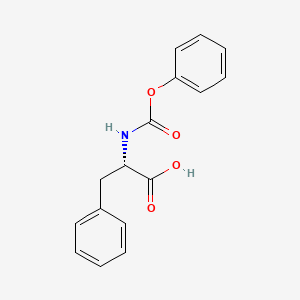
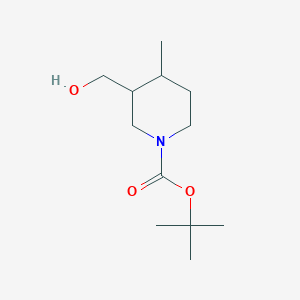
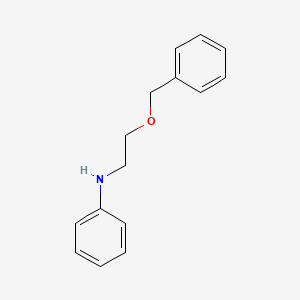
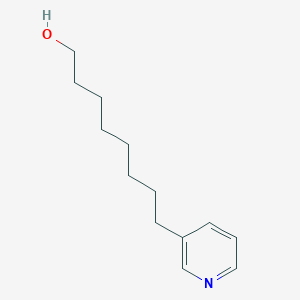
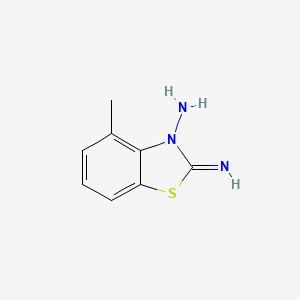
![6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8572678.png)
